L-Cysteine, N-acetyl-S-(1,2-dihydro-2-hydroxy-1-naphthalenyl)-
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Overview
Description
L-Cysteine, N-acetyl-S-(1,2-dihydro-2-hydroxy-1-naphthalenyl)- is a derivative of L-cysteine, an amino acid that plays a crucial role in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
L-Cysteine, N-acetyl-S-(1,2-dihydro-2-hydroxy-1-naphthalenyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of disulfides or sulfoxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially leading to the formation of thiols or sulfides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions may vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions can include disulfides, sulfoxides, thiols, and sulfides, depending on the specific reaction and conditions used .
Scientific Research Applications
L-Cysteine, N-acetyl-S-(1,2-dihydro-2-hydroxy-1-naphthalenyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its role in cellular processes and potential therapeutic applications.
Medicine: Investigated for its potential use in treating various diseases and conditions, including its antioxidant properties and ability to modulate cellular pathways.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and other products due to its unique chemical properties .
Mechanism of Action
The mechanism of action of L-Cysteine, N-acetyl-S-(1,2-dihydro-2-hydroxy-1-naphthalenyl)- involves its interaction with various molecular targets and pathways. It can act as an antioxidant, scavenging free radicals and reducing oxidative stress. Additionally, it may modulate cellular signaling pathways and influence gene expression, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-cysteine: Known for its antioxidant and mucolytic properties.
N-Acetyl-S-(1,2-dichloroethenyl)-L-cysteine: Studied for its role as a metabolite and its potential toxicological effects.
N-Acetyl-S-(2-cyanoethyl)-L-cysteine: Known for its role in detoxification processes .
Uniqueness
Its ability to undergo various chemical reactions and its potential therapeutic effects make it a valuable compound for research and industrial applications .
Properties
CAS No. |
73092-91-8 |
---|---|
Molecular Formula |
C15H17NO4S |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-[(2-hydroxy-1,2-dihydronaphthalen-1-yl)sulfanyl]propanoic acid |
InChI |
InChI=1S/C15H17NO4S/c1-9(17)16-12(15(19)20)8-21-14-11-5-3-2-4-10(11)6-7-13(14)18/h2-7,12-14,18H,8H2,1H3,(H,16,17)(H,19,20)/t12-,13?,14?/m0/s1 |
InChI Key |
ZTYURBPPZDJPKW-HSBZDZAISA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CSC1C(C=CC2=CC=CC=C12)O)C(=O)O |
Canonical SMILES |
CC(=O)NC(CSC1C(C=CC2=CC=CC=C12)O)C(=O)O |
Origin of Product |
United States |
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